molecular formula C19H25N5 B4524898 N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4524898
M. Wt: 323.4 g/mol
InChI Key: RVGWVVCEWQLMKP-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Properties

IUPAC Name

N',N'-dimethyl-N-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-14(2)17-12-18(20-10-11-23(3)4)24-19(22-17)16(13-21-24)15-8-6-5-7-9-15/h5-9,12-14,20H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWVVCEWQLMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl and propan-2-yl groups. The final step involves the attachment of the N-[2-(dimethylamino)ethyl] group under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially altering its electronic properties.

    Substitution: The phenyl and propan-2-yl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidines, including N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, as potent inhibitors of Mycobacterium tuberculosis (M.tb). These compounds target mycobacterial ATP synthase, which is crucial for the energy metabolism of the bacteria.

Key Findings:

  • Inhibition Studies : Compounds showed significant inhibition of M.tb growth in vitro, with minimal human ether-à-go-go-related gene (hERG) liability, indicating a favorable safety profile for potential drug development .
CompoundInhibition Concentration (µg/mL)hERG LiabilityStability
110.2LowGood
120.5LowModerate
131.0LowHigh

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of pyrazolo[1,5-a]pyrimidine derivatives have provided insights into optimizing their activity against M.tb. The presence of specific substituents on the phenyl and pyrimidine rings significantly influences their biological activity.

Notable Trends:

  • Substituent Effects : The introduction of a 3-(4-fluoro)phenyl group and varying alkyl or aryl groups at the 5-position enhanced anti-mycobacterial activity .
Substituent TypeActivity Impact
4-FluorophenylIncreased activity
Alkyl groupsModerate activity
Bulky aryl groupsDecreased activity

Potential for Drug Development

Given the promising results from SAR studies and biological evaluations, there is a strong potential for this compound to be developed as a therapeutic agent against tuberculosis.

Case Study: Efficacy in Animal Models

A study demonstrated that selected analogues were effective in an acute mouse model of tuberculosis, showing reduced bacterial load and improved survival rates compared to control groups . This underscores the translational potential of these compounds into clinical settings.

Pharmacological Profiles

Research has also focused on the pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidine derivatives. The compounds exhibit favorable absorption and distribution characteristics, making them suitable candidates for further pharmacological evaluation.

Pharmacokinetic Parameters:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within hours.
  • Metabolism : Metabolized primarily by liver enzymes with predictable metabolic pathways.
ParameterValue
BioavailabilityHigh
Half-life4–6 hours
ClearanceModerate

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

    Similar Compounds: Examples include 3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine and N-[2-(dimethylamino)ethyl]-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

    Uniqueness: The presence of both the phenyl and N-[2-(dimethylamino)ethyl] groups in this compound imparts unique electronic and steric properties, which can influence its biological activity and chemical reactivity.

Biological Activity

N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The structural formula can be represented as follows:

C16H22N4\text{C}_{16}\text{H}_{22}\text{N}_{4}

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit various biological activities, including:

  • Inhibition of Protein Kinases : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit several protein kinases, including cyclin-dependent kinases (CDKs) and casein kinase 2 (CSNK2), which are crucial in regulating cell cycle and apoptosis pathways. For instance, compounds derived from this scaffold demonstrated potent inhibition against CSNK2 with IC50 values in the low micromolar range .
  • Anti-inflammatory Activity : Some derivatives have exhibited anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This is critical in managing chronic inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity IC50 Value (µM) Reference
CSNK2 Inhibition0.47
PI3Kα Inhibition3.56
Anti-inflammatory (NF-kB)<50

Case Studies

  • CSNK2 Inhibition : A study focused on the optimization of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific substitutions at the 7-position enhanced potency against CSNK2. The most effective compounds were identified through structure-activity relationship (SAR) studies that guided further modifications to improve metabolic stability without compromising efficacy .
  • Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of similar compounds where specific derivatives were shown to inhibit LPS-induced NF-kB/AP-1 activity in cellular models. This suggests that these compounds could be promising candidates for treating inflammatory diseases .

Research Findings

Recent findings emphasize the versatility of pyrazolo[1,5-a]pyrimidines in drug design:

  • Selectivity : Modifications at various positions on the pyrazolo ring can lead to selective inhibition of specific kinases while minimizing off-target effects. For example, certain analogs showed a preference for inhibiting PI3Kα over PI3Kδ, which could be beneficial for targeted therapies .
  • Metabolic Stability : Investigations into the metabolic stability of these compounds indicated that while some modifications improved stability in vitro, they also impacted solubility adversely. This highlights the need for a balanced approach in drug design to optimize both potency and pharmacokinetic properties .

Q & A

Basic: How can researchers optimize synthetic routes for this compound to achieve high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate solubility and reactivity .
  • Catalysts : Triethylamine or similar bases improve coupling efficiency during amine-group introduction .
  • Temperature control : Reflux conditions (70–100°C) are critical for cyclization steps to prevent side reactions .
  • Purification : Use preparative HPLC or column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate the final product. Monitor purity via TLC (Rf ≈ 0.5 in 7:3 hexane/EtOAc) .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., dimethylaminoethyl group at C7, isopropyl at C5) . Key signals: δ 2.2–2.5 ppm (N(CH₃)₂), δ 1.3 ppm (isopropyl CH₃).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 363.4 [M+H]+) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological efficacy?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing isopropyl with tert-butyl or phenyl) to probe steric/electronic effects on target binding .
  • In vitro assays : Test kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
  • Molecular docking : Model interactions with ATP-binding pockets of kinases (e.g., PyMOL, AutoDock) to rationalize activity trends .
  • Data correlation : Plot IC₅₀ values against substituent hydrophobicity (logP) to identify optimal lipophilicity ranges .

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) to assess metabolic degradation . Poor oral bioavailability may explain weak in vivo efficacy despite potent in vitro activity.
  • Target engagement assays : Use PET tracers or Western blotting to confirm target modulation in animal tissues .
  • Formulation adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation .

Advanced: What strategies mitigate off-target effects in enzyme inhibition studies?

Methodological Answer:

  • Selectivity screening : Test against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Crystallography : Resolve co-crystal structures with off-target enzymes (e.g., serotonin receptors) to guide structural refinements .
  • Proteomics : Use SILAC labeling in cell lysates to detect unintended protein interactions .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent oxidation of the dimethylaminoethyl group .
  • Degradation monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis byproducts .

Advanced: How can computational methods guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Predictive modeling : Use QSAR tools (e.g., Schrödinger QikProp) to calculate BBB scores (optimal range: >2.0) .
  • Descriptor optimization : Reduce molecular weight (<450 Da) and polar surface area (<90 Ų) via substituent truncation .
  • In silico permeability : Simulate passive diffusion using PAMPA-BBB assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 2
N-[2-(dimethylamino)ethyl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.